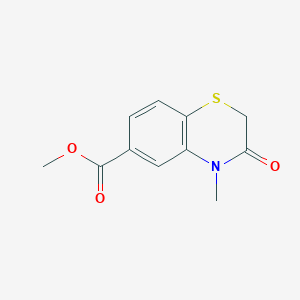

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazine derivatives often begins with saccharin sodium salt as a precursor. A straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been achieved in five steps, which then serves as a precursor for further chemical modifications . Another approach involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature, leading to a mixture of esters . Additionally, a novel synthesis strategy involving the introduction of N-alkyl substituent at the final stage in the 2,1-benzothiazine nucleus has been proposed .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction analysis. These studies have confirmed the spatial structure of these compounds and have revealed the ability of some derivatives to form solvates, such as a monosolvate with methanol . The crystal structure of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has been determined, showing two polymorphic forms with different biological properties .

Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, including alkylation, hydrolysis, and decarboxylation. For instance, the reaction of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with alkyl halides leads to the formation of N-substituted derivatives . Hydrolysis and decarboxylation reactions have been used to synthesize monohydrates, sodium salts, and other derivatives of the target acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as thermal stability and solubility, have been studied. Derivatographic studies have been carried out to determine the optimal conditions for obtaining anhydrous forms of the compounds without unwanted decomposition . The polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate exhibit different biological properties, which have been attributed to the differences in their molecular and crystal structures .

Biological Activity Analysis

The biological activities of benzothiazine derivatives, particularly their anti-inflammatory and analgesic effects, have been a major focus of research. Pharmacological testing has shown that these compounds demonstrate moderate to powerful analgesic and anti-inflammatory actions, with some exceeding the effects of known drugs like Piroxicam and Meloxicam in the same doses . The analgesic properties have been attributed to the ability of these compounds to increase the pain threshold in experimental models .

Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed various synthetic routes to access the benzothiazine core and its derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, Vidal et al. (2006) described an efficient synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, finding application as a precursor for synthesizing potential antiosteoarthritis quaternary ammonium derivatives (Vidal, Madelmont, & Mounetou, 2006). Similarly, Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives by reacting 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push–pull' enamines, leading to a range of benzothiazinone spiro derivatives and providing insights into reaction mechanisms (Nazarenko et al., 2008).

Structural and Mechanistic Insights

The structural characterization and mechanistic studies of benzothiazine derivatives have been a focus to understand their reactivity and potential applications. Babudri, Di Nunno, and Florio (1982) conducted a stereoselective synthesis of 2-alkylidene-3,4-dihydro-3-oxo-2H-1,4-benzothiazines, offering a high-yield route to these compounds, which could serve as valuable intermediates in synthetic organic chemistry (Babudri, Di Nunno, & Florio, 1982).

Biological Activity and Potential Applications

Some studies have extended beyond synthetic applications to explore the biological activities of benzothiazine derivatives. For instance, Fujita et al. (1990) synthesized a series of benzothiazines and evaluated their Ca2+ antagonistic activities, identifying compounds with potential vasocardioselectivity, which might imply therapeutic relevance in cardiovascular diseases (Fujita et al., 1990). Additionally, Zia-ur-Rehman et al. (2009) reported on the synthesis of novel biologically active benzothiazine derivatives, showing preliminary antibacterial and radical scavenging activities, highlighting the pharmacological potential of these compounds (Zia-ur-Rehman et al., 2009).

Propriétés

IUPAC Name |

methyl 4-methyl-3-oxo-1,4-benzothiazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJXXYMFFBWNFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377624 |

Source

|

| Record name | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

CAS RN |

303987-90-8 |

Source

|

| Record name | Methyl 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303987-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate](/img/structure/B1303446.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1303455.png)

![2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline](/img/structure/B1303459.png)

![3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile](/img/structure/B1303462.png)